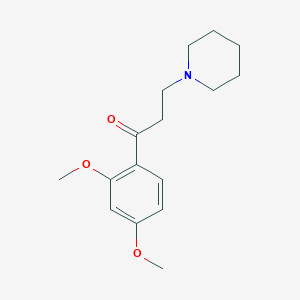
Propiophenone, 2',4'-dimethoxy-3-piperidino-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propiophenone, 2',4'-dimethoxy-3-piperidino- is a chemical compound that has gained significant attention in the scientific research community due to its unique properties. This compound is a ketone derivative of phenylpropanolamine, a sympathomimetic drug used as a decongestant and appetite suppressant. Propiophenone, 2',4'-dimethoxy-3-piperidino- has been synthesized using various methods and has shown promising results in scientific research applications.
作用機序
The exact mechanism of action of propiophenone, 2',4'-dimethoxy-3-piperidino- is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in various physiological processes, including inflammation, pain, and fever. By inhibiting COX activity, propiophenone, 2',4'-dimethoxy-3-piperidino- reduces the production of prostaglandins, leading to its anti-inflammatory, analgesic, and antipyretic effects.
Biochemical and Physiological Effects:
Propiophenone, 2',4'-dimethoxy-3-piperidino- has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. It also reduces the expression of inducible nitric oxide synthase (iNOS), which is involved in the production of nitric oxide, a molecule involved in inflammation. Additionally, propiophenone, 2',4'-dimethoxy-3-piperidino- has been shown to increase the levels of endogenous opioid peptides, which are involved in pain relief.
実験室実験の利点と制限
Propiophenone, 2',4'-dimethoxy-3-piperidino- has several advantages for lab experiments. It is relatively easy to synthesize and has shown promising results in various scientific research applications. However, there are also some limitations to its use. It has a relatively short half-life, which may limit its effectiveness in certain experiments. Additionally, its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on propiophenone, 2',4'-dimethoxy-3-piperidino-. One direction is to investigate its potential as a therapeutic agent for various conditions, including cancer, inflammation, and pain. Another direction is to further elucidate its mechanism of action and explore its interactions with other molecules and pathways. Additionally, there is potential for developing new derivatives of propiophenone, 2',4'-dimethoxy-3-piperidino- with improved efficacy and safety profiles.
合成法
There are several methods for synthesizing propiophenone, 2',4'-dimethoxy-3-piperidino-. One of the most common methods involves the reaction between 2,4-dimethoxyphenylacetone and piperidine in the presence of an acid catalyst. Another method involves the reaction between 2,4-dimethoxyphenylacetone and piperidine in the presence of a reducing agent such as sodium borohydride.
科学的研究の応用
Propiophenone, 2',4'-dimethoxy-3-piperidino- has been extensively studied for its potential as a therapeutic agent. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties. Additionally, it has been investigated for its potential as an antidepressant and anticonvulsant. In vitro studies have also shown that propiophenone, 2',4'-dimethoxy-3-piperidino- has antitumor properties, making it a promising candidate for cancer research.
特性
CAS番号 |
18703-85-0 |
|---|---|
分子式 |
C16H23NO3 |
分子量 |
277.36 g/mol |
IUPAC名 |
1-(2,4-dimethoxyphenyl)-3-piperidin-1-ylpropan-1-one |
InChI |
InChI=1S/C16H23NO3/c1-19-13-6-7-14(16(12-13)20-2)15(18)8-11-17-9-4-3-5-10-17/h6-7,12H,3-5,8-11H2,1-2H3 |
InChIキー |
QLFSCACCFBCWJQ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)C(=O)CCN2CCCCC2)OC |
正規SMILES |
COC1=CC(=C(C=C1)C(=O)CCN2CCCCC2)OC |
その他のCAS番号 |
18703-85-0 |
同義語 |
1-(2,4-Dimethoxyphenyl)-3-(1-piperidinyl)-1-propanone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





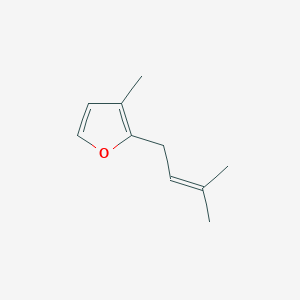



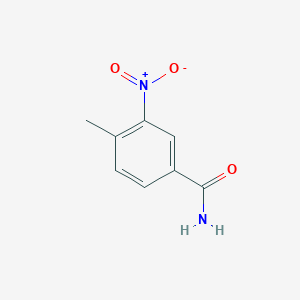
![5-[(2,4-Dinitrophenyl)amino]-2-anilinobenzenesulphonic acid](/img/structure/B98137.png)

![1-Cbz-[1,4]diazepan-5-one](/img/structure/B98139.png)
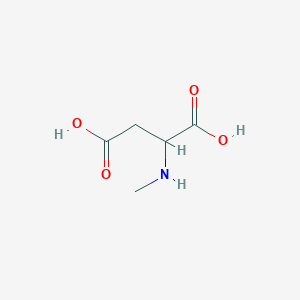

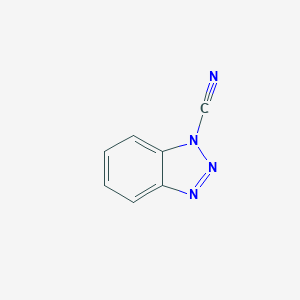
![1,3-Bis[(4-butylphenyl)methyl]-1H-imidazolium chloride](/img/structure/B98147.png)